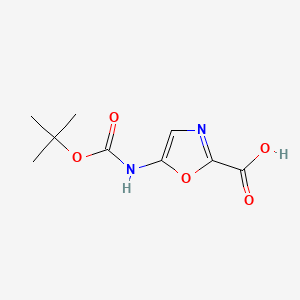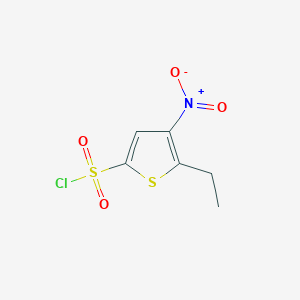
5-Ethyl-4-nitro-2-thiophenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-nitro-2-thiophenesulfonyl chloride: is a chemical compound belonging to the class of thiophenesulfonyl chlorides. Thiophenes are sulfur-containing heterocyclic compounds, and sulfonyl chlorides are derivatives of sulfonic acids where the hydroxyl group is replaced by a chlorine atom. This compound is characterized by the presence of an ethyl group at the 5-position, a nitro group at the 4-position, and a sulfonyl chloride group at the 2-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-4-nitro-2-thiophenesulfonyl chloride typically involves the nitration of 5-ethylthiophene-2-sulfonyl chloride
Industrial Production Methods: In an industrial setting, the compound can be produced through a multi-step synthesis process starting from thiophene. The thiophene undergoes sulfonylation to form thiophenesulfonyl chloride, followed by ethylation and nitration steps to introduce the ethyl and nitro groups, respectively.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-4-nitro-2-thiophenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Sulfonyl esters, sulfonamides, and thiols.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It can be employed in the study of enzyme inhibition and as a probe in biological assays. Medicine: It serves as a precursor for the development of therapeutic agents. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-ethyl-4-nitro-2-thiophenesulfonyl chloride exerts its effects depends on the specific application. For example, in enzyme inhibition, it may interact with the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Thiophenesulfonyl chloride: Lacks the ethyl and nitro groups.
5-Ethylthiophene-2-sulfonyl chloride: Lacks the nitro group.
4-Nitrothiophenesulfonyl chloride: Lacks the ethyl group.
Uniqueness: The presence of both the ethyl and nitro groups on the thiophene ring makes 5-ethyl-4-nitro-2-thiophenesulfonyl chloride unique, as it combines the properties of both substituents, leading to distinct reactivity and applications.
Properties
CAS No. |
56920-83-3 |
|---|---|
Molecular Formula |
C6H6ClNO4S2 |
Molecular Weight |
255.7 g/mol |
IUPAC Name |
5-ethyl-4-nitrothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClNO4S2/c1-2-5-4(8(9)10)3-6(13-5)14(7,11)12/h3H,2H2,1H3 |
InChI Key |
LSDJSQZFZBCRMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


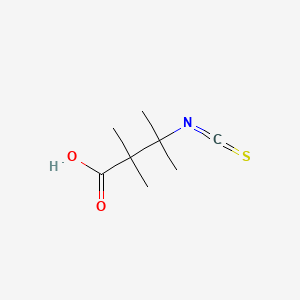
![2-Azabicyclo[2.2.1]heptane-5,6-diol](/img/structure/B15327594.png)

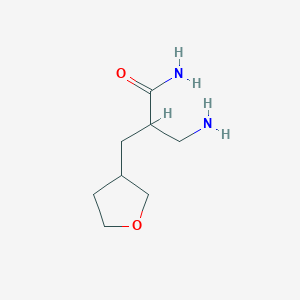

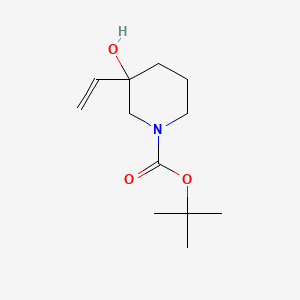
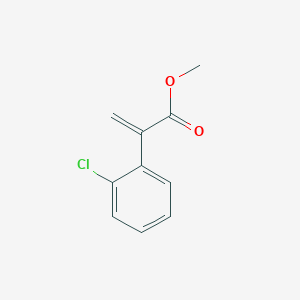
![Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B15327646.png)

![6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15327654.png)
![Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester](/img/structure/B15327656.png)
![2-Chloro-5-phenyl-9,9'-spirobi[fluorene]](/img/structure/B15327672.png)
![Ethyl 6-bromoh-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B15327678.png)
